(E)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide
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Overview
Description
Benzo[d]thiazol-2(3H)-one derivatives are a class of compounds that have been synthesized and evaluated for various biological activities . They are often used in the development of new heterocycles containing 1,2,3-triazole moieties .
Synthesis Analysis
A series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis
The molecular structure of benzo[d]thiazol-2(3H)-one derivatives can be analyzed using various spectroscopic techniques, including IR, 1H-NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzo[d]thiazol-2(3H)-one derivatives often involve 1,3-dipolar cycloaddition .Scientific Research Applications
Synthesis and Biological Evaluation
Several studies have been conducted on the synthesis and biological evaluation of compounds with structural similarities, highlighting their potential as therapeutic agents. For instance, novel compounds derived from visnagenone and khellinone have been synthesized and evaluated for their anti-inflammatory and analgesic activities, showing significant COX-2 inhibition and analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Furthermore, the design, synthesis, and QSAR studies of benzo[d]thiazolyl substituted pyrazol-5-ones as antibacterial agents have been reported, with some compounds displaying promising antibacterial activity (Palkar et al., 2017).
Molecular Modeling and Antitumor Activity
The synthesis and molecular modeling study of pyrazolo[3,4-d]pyrimidine and pyrazole derivatives have been explored, with some showing significant effects in mouse tumor model cancer cell lines, indicating potential antitumor applications (Nassar, Atta-Allah, & Elgazwy, 2015).
Cytotoxicity and Anticancer Potential
Research on the synthesis, characterization, and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives has been conducted, highlighting their potential in targeting Ehrlich Ascites Carcinoma (EAC) cells, which suggests their application in cancer research (Hassan, Hafez, & Osman, 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-5,6-dimethoxy-1,3-benzothiazol-2-ylidene]-2-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-5-23-13(7-8-20-23)18(24)21-19-22(9-10-27-6-2)14-11-15(25-3)16(26-4)12-17(14)28-19/h7-8,11-12H,5-6,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFMJVSZJVISAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)N=C2N(C3=CC(=C(C=C3S2)OC)OC)CCOCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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